2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile
Description
2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile is an organic compound with the molecular formula C13H9ClN2S. It belongs to the class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-5-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-1-6-13(9(7-10)8-15)17-12-4-2-11(16)3-5-12/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIQQPMOKPAHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=C(C=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile typically involves the reaction of 4-aminothiophenol with 5-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it could interfere with cellular pathways critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Aminophenyl)thio]-5-chlorobenzonitrile
- 2-[(4-Aminophenyl)sulfanyl]-4-chlorobenzonitrile
- 2-[(4-Aminophenyl)sulfanyl]-5-bromobenzonitrile
Uniqueness
2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a sulfanyl group, and a cyano group on the benzene ring makes it a versatile scaffold for various applications .
Biological Activity
2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing data from various studies, and presenting case studies and research findings.
Chemical Structure
The chemical structure of 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile can be represented as follows:
- Molecular Formula : C13H10ClN2S
- Molecular Weight : 254.75 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfanyl group and the chlorobenzonitrile moiety suggests potential interactions with enzymes and receptors involved in signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related benzonitrile derivatives showed potent activity against various bacterial strains, including drug-resistant strains. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range, suggesting that 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile may also exhibit similar properties.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile | Staphylococcus aureus | < 1.0 |
| Related Compound A | Escherichia coli | < 0.5 |
| Related Compound B | Pseudomonas aeruginosa | < 2.0 |
Anticancer Activity
The compound's structural features suggest potential anticancer activities. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, a related study found that certain benzonitrile derivatives inhibited growth in breast cancer cell lines with IC50 values ranging from 1 to 10 µM.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzonitrile derivatives, including 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile. The results indicated that the compound significantly inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, 2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile was tested against a panel of bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development.
Research Findings
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression.
- Low Cytotoxicity : In vitro cytotoxicity assays indicate that the compound has low toxicity towards normal human cells, making it a candidate for further development.
- Structure-Activity Relationship (SAR) : SAR studies suggest that modifications on the phenyl ring can enhance biological activity, guiding future synthetic efforts.
Q & A
Q. Advanced
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration).
- Metabolite interference : LC-MS/MS identifies degradation products.
- Structural analogs : Compare with 4-amino-2-chloro-5-fluorobenzonitrile to isolate substituent effects .
What crystallographic techniques elucidate molecular packing and intermolecular interactions?
Advanced
Single-crystal X-ray diffraction (SC-XRD) reveals π-π stacking (3.5–4.0 Å spacing) and hydrogen-bonding networks (N-H···N≡C). Space group symmetry (e.g., monoclinic P21/c) and unit cell parameters (a, b, c, β) are critical for comparing polymorphs. Cambridge Structural Database (CSD) entries guide refinement .
How to design stability studies under varying pH and temperature conditions?
Q. Advanced
- Forced degradation : Expose to 0.1M HCl/NaOH (25°C, 24h) and analyze via UPLC-PDA.
- Kinetic modeling : Arrhenius plots predict shelf-life (Ea ~60 kJ/mol for hydrolysis).
- Solid-state stability : TGA-DSC identifies decomposition thresholds (>200°C typical) .
What computational methods predict binding affinities for drug-discovery applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
